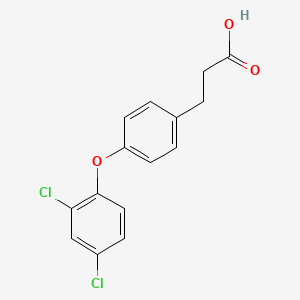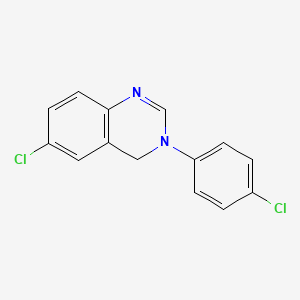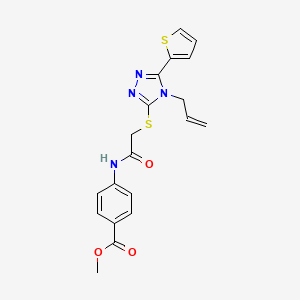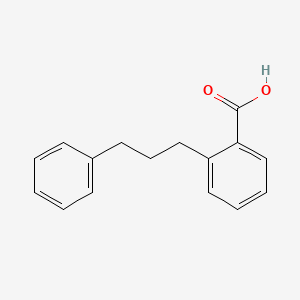
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque est un composé organique de formule moléculaire C15H12Cl2O3. Il appartient à la classe des acides aryloxyphénoxypropioniques, qui sont des composés aromatiques contenant un acide phénoxypropionique substitué en para par un groupe aryle . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque implique généralement l'estérification du 2,4-dichlorophénol avec l'acide acrylique . La réaction se produit en conditions basiques, souvent en utilisant la triéthylamine ou le carbonate de potassium comme catalyseurs . Le processus implique les étapes suivantes :
Estérification : Le 2,4-dichlorophénol réagit avec l'acide acrylique en présence d'une base pour former l'intermédiaire ester.
Hydrolyse : L'intermédiaire ester est ensuite hydrolysé pour donner l'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires aux voies de synthèse mentionnées ci-dessus, mais elles sont adaptées pour gérer des quantités plus importantes. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que l'halogénation ou la nitration.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les agents nitrants (HNO3) sont utilisés en conditions acides.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools, alcanes.
Substitution : Dérivés halogénés ou nitrés du composé d'origine.
Applications de la recherche scientifique
L'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif dans les réactions chimiques.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques et son rôle dans les voies biochimiques.
Médecine : Investigué pour son potentiel thérapeutique et ses propriétés pharmacologiques.
Industrie : Utilisé dans la production d'herbicides, de pesticides et d'autres produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un agoniste ou un antagoniste de certains récepteurs, influençant les processus cellulaires et les voies biochimiques. Par exemple, il peut interagir avec les enzymes ou les récepteurs impliqués dans les voies métaboliques, conduisant à des modifications de la fonction et de l'activité cellulaires .
Applications De Recherche Scientifique
3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(2,4-Dichlorophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist to certain receptors, influencing cellular processes and biochemical pathways. For example, it may interact with enzymes or receptors involved in metabolic pathways, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(4-(2,4-dichlorophénoxy)phénoxy)propanoïque : Un autre acide aryloxyphénoxypropionique présentant des caractéristiques structurales similaires.
Diclofop méthyle : Un dérivé d'ester méthylique de l'acide 2-(4-(2,4-dichlorophénoxy)phénoxy)propanoïque, utilisé comme herbicide.
Acide 3-(2,4-dichlorophényl)propanoïque : Un composé apparenté présentant une structure chimique similaire.
Unicité
L'acide 3-(4-(2,4-dichlorophénoxy)phényl)propanoïque est unique en raison de son motif de substitution spécifique sur le cycle aromatique, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et son large éventail d'applications dans différents domaines en font un composé précieux pour la recherche et l'utilisation industrielle.
Propriétés
Numéro CAS |
881402-46-6 |
|---|---|
Formule moléculaire |
C15H12Cl2O3 |
Poids moléculaire |
311.2 g/mol |
Nom IUPAC |
3-[4-(2,4-dichlorophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O3/c16-11-4-7-14(13(17)9-11)20-12-5-1-10(2-6-12)3-8-15(18)19/h1-2,4-7,9H,3,8H2,(H,18,19) |
Clé InChI |
FMPYGTZFTZZLBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12010832.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)

![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)



![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
